ethyl 4-[(1,3-benzodioxol-5-ylamino)carbonyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a benzodioxole moiety, a pyrrole ring, and an ethyl ester group. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Moiety:
Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions, including bromination and amination.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and are studied for their anticancer activities.
Benzodioxole derivatives: These compounds are known for their COX inhibitory and cytotoxic properties.
Uniqueness
ETHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,5-TRIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C18H20N2O5/c1-5-23-18(22)16-10(2)15(11(3)20(16)4)17(21)19-12-6-7-13-14(8-12)25-9-24-13/h6-8H,5,9H2,1-4H3,(H,19,21) |
InChI Key |
RYEIRBYZHNXPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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